2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with 2-aminophenyltetrazole in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cycloaddition Reactions: The tetrazole moiety can undergo [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles or other heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, amines, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cycloaddition Reactions: These reactions often require catalysts such as copper(I) iodide and are performed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while cycloaddition reactions can produce triazole derivatives .
Scientific Research Applications
2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications, including:
Medicinal Chemistry: It has been studied as a potential agonist for G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying cellular signaling pathways and receptor-ligand interactions.
Industrial Applications: Its unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as GPCRs. The compound binds to these receptors, triggering a cascade of intracellular signaling events that lead to various physiological responses . The tetrazole ring plays a crucial role in stabilizing the receptor-ligand complex, enhancing the compound’s potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: This compound is structurally similar but lacks the chlorine atom, which may affect its reactivity and biological activity.
2,4-dichloro-N’-[1-(3-(1H-tetrazol-1-yl)phenyl)ethylidene]benzohydrazide: This compound contains additional chlorine atoms and a hydrazide group, which can influence its chemical properties and applications.
Uniqueness
2-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide is unique due to the presence of both the tetrazole ring and the chlorine atom. This combination enhances its reactivity and allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C14H10ClN5O |
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Molecular Weight |
299.71 g/mol |
IUPAC Name |
2-chloro-N-[2-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClN5O/c15-11-6-2-1-5-10(11)14(21)17-12-7-3-4-8-13(12)20-9-16-18-19-20/h1-9H,(H,17,21) |
InChI Key |
OWQIYCGUEVYZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N3C=NN=N3)Cl |
Origin of Product |
United States |
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